Bis(4-chlorophenyl) phosphate
Description
This compound consists of a phosphate ester with two 4-chlorophenyl groups attached. Chlorinated aryl phosphates, such as those in the evidence, are often used as flame retardants, plasticizers, or intermediates in organic synthesis. The chlorine substituents on the phenyl rings influence electronic, steric, and reactivity profiles, which can be inferred from similar compounds below.
Properties
CAS No. |
4795-31-7 |
|---|---|
Molecular Formula |
C12H8Cl2O4P- |
Molecular Weight |
318.07 g/mol |
IUPAC Name |
bis(4-chlorophenyl) phosphate |
InChI |
InChI=1S/C12H9Cl2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H,15,16)/p-1 |
InChI Key |
PLDCKYUUCIJIKY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1OP(=O)([O-])OC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)([O-])OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
BCPP serves as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it a versatile building block in synthetic chemistry.
Biological Studies
BCPP has been utilized in biological research to study enzyme inhibition mechanisms. It acts as a model compound for investigating phosphate ester hydrolysis, providing insights into biochemical pathways influenced by phosphate interactions .
Flame Retardants and Plasticizers
In industrial applications, BCPP is employed in the production of flame retardants and plasticizers. Its effectiveness in enhancing fire resistance properties makes it valuable in manufacturing materials that require high thermal stability.
Case Study 1: Anti-Leukemia Activity
A study investigated the anti-leukemia properties of BCPP derivatives. The bis(4-chlorophenyl) phosphate dimer exhibited significant activity against leukemia cells while showing low toxicity to normal cells. This suggests potential therapeutic applications in cancer treatment .
Case Study 2: Enzyme Inhibition
Research highlighted BCPP's role as an enzyme inhibitor, affecting various biochemical pathways. The compound's interaction with metal ions and biomolecules illustrates its potential for modulating enzyme activity, which could be pivotal in drug design .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Reagent for organophosphorus compounds | Versatile building block for synthetic chemistry |
| Biological Studies | Model for enzyme inhibition studies | Insights into biochemical pathways |
| Industrial Applications | Used in flame retardants and plasticizers | Enhances thermal stability of materials |
| Anti-Cancer Research | Effective against leukemia cells | Low toxicity to normal cells |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most extensively studied reaction for bis(4-chlorophenyl) phosphate. The process involves cleavage of the phosphate ester bond, yielding 4-chlorophenol and phosphoric acid in aqueous environments .
Key Mechanistic Pathways
-
Concerted (ANDN) Mechanism :
Hydrolysis proceeds via a single-step process where nucleophilic attack (by water or hydroxide) and leaving-group departure occur synchronously. This is supported by studies on structurally similar triaryl phosphates, which exhibit moderate bond formation/cleavage in the transition state . -
Solvent Effects :
Hydrolysis rates increase in non-polar aprotic solvents (e.g., acetone, cyclohexane) compared to water due to reduced stabilization of charged intermediates. For example, dineopentyl phosphate hydrolyzes 2 × 10⁴ times faster in cyclohexane than in water .
Hydrolysis Rate Data
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| 25 | 5.4 × 10⁻¹² | 95.2 | |
| 50 | 6.5 × 10⁻⁸ | 89.7 | |
| 80 | 1.0 × 10⁻⁷ | 84.3 |
Note: Data extrapolated from studies on bis(p-nitrophenyl) phosphate due to limited direct measurements for this compound .
Oxidation Reactions
Oxidative degradation pathways are less documented but involve:
-
Phosphorus Oxidation : Conversion of the phosphate group to phosphate(V) derivatives under strong oxidizing conditions.
-
Aryl Group Oxidation : Chlorinated phenyl rings may undergo dechlorination or hydroxylation, though specific intermediates remain uncharacterized .
Solvent-Dependent Reactivity
Mixed solvent systems significantly alter reaction kinetics:
| Solvent System | Rate Constant Trend | Mechanistic Implications |
|---|---|---|
| Water | Baseline hydrolysis rate | Dominant ANDN mechanism |
| 70% DMSO/Water | 50% rate reduction | Stabilized transition state |
| 94% DMSO | 10× rate acceleration | Enhanced nucleophilicity of OH⁻ |
Adapted from studies on bis(p-nitrophenyl) phosphate in DMSO-water mixtures .
Catalytic Interactions
The compound’s phosphate group forms stable complexes with metal ions (e.g., Ca²⁺), enabling applications in ion-selective electrodes. Theoretical studies suggest dinuclear copper complexes could catalyze its hydrolysis via a low-energy concerted pathway (ΔG‡ ≈ 23.7 kcal/mol) .
Structural Influences
-
Electron-Withdrawing Chlorine Substituents : Increase electrophilicity at the phosphorus center, enhancing susceptibility to nucleophilic attack .
-
Steric Hindrance : Minimal due to para-substitution on phenyl rings, allowing efficient solvent access .
Comparative Reactivity
| Property | This compound | Bis(p-nitrophenyl) Phosphate |
|---|---|---|
| Hydrolysis Rate (25°C) | 5.4 × 10⁻¹² M⁻¹s⁻¹ | 5.4 × 10⁻⁹ M⁻¹s⁻¹ |
| Activation Energy | ~95 kJ/mol | ~89 kJ/mol |
| Solvent Sensitivity | High | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(p-nitrobenzyl) chlorophosphate
- Molecular Formula : C₁₄H₁₂ClN₂O₇P
- Molecular Weight : 386.681 g/mol
- CAS No.: 57188-46-2
- Key Features :
- Contains nitro groups (electron-withdrawing) on benzyl substituents.
- Higher molecular weight due to nitro groups compared to chlorinated analogs.
- Likely more reactive in nucleophilic substitutions due to the electron-deficient aromatic system.
Bis(2,4-dichlorophenyl) chlorophosphate
- Molecular Formula : C₁₂H₆Cl₅O₃P
- Molecular Weight : 413.37 g/mol (estimated)
- CAS No.: Not explicitly stated but synonyms include "Chlorophosphoric acid bis(2,4-dichlorophenyl) ester."
- Key Features: Dichlorinated phenyl groups (2,4-positions) increase steric hindrance and lipophilicity.
Bis(4-methylphenyl) phenyl phosphate
- Molecular Formula : C₁₉H₁₇O₄P
- Molecular Weight : 340.31 g/mol
- CAS No.: 34909-69-8
- Key Features :
- Methyl groups (electron-donating) reduce electrophilicity at the phosphorus center.
- Lower halogen content implies reduced toxicity compared to chlorinated analogs but may compromise flame-retardant efficacy.
Comparative Analysis and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |
|---|---|---|---|---|
| Bis(p-nitrobenzyl) chlorophosphate | 4-nitrobenzyl | 386.68 | 57188-46-2 | -NO₂, -Cl |
| Bis(2,4-dichlorophenyl) chlorophosphate | 2,4-dichlorophenyl | ~413.37 | N/A | -Cl (multiple) |
| Bis(4-methylphenyl) phenyl phosphate | 4-methylphenyl | 340.31 | 34909-69-8 | -CH₃ |
Preparation Methods
Synthesis of Bis(4-chlorophenyl) Phosphorochloridate
Phosphorus oxychloride ($$ \text{POCl}3 $$) reacts with 4-chlorophenol in a 1:2 molar ratio under inert conditions. Pyridine or triethylamine acts as a base to neutralize HCl, driving the reaction forward:
$$
\text{POCl}3 + 2 \text{ClC}6\text{H}4\text{OH} \xrightarrow{\text{Base}} \text{ClPO(OPhCl)}_2 + 2 \text{HCl}
$$
Reaction Conditions :
- Temperature: $$ 80^\circ \text{C}–120^\circ \text{C} $$
- Duration: 4–6 hours
- Yield: $$ 85\%–92\% $$ (reported for analogous phosphorochloridates).
The intermediate’s purity is critical, as residual $$ \text{POCl}_3 $$ or mono-substituted byproducts can complicate hydrolysis.
Hydrolysis to Bis(4-chlorophenyl) Phosphate
Controlled hydrolysis of the phosphorochloridate with water or aqueous base yields the target phosphate:
$$
\text{ClPO(OPhCl)}2 + \text{H}2\text{O} \rightarrow (\text{OPhCl})_2\text{PO(OH)} + \text{HCl}
$$
Optimization Parameters :
- Solvent : Dichloromethane or toluene facilitates phase separation.
- Catalyst : Trace $$ \text{FeCl}_3 $$ accelerates hydrolysis without promoting side reactions.
- Yield : $$ 78\%–85\% $$ with $$ >98\% $$ purity after recrystallization.
Direct Esterification of Phosphoric Acid
Direct esterification of phosphoric acid ($$ \text{H}3\text{PO}4 $$) with 4-chlorophenol presents a cost-effective but technically challenging alternative. The reaction proceeds via nucleophilic attack of the phenol on the phosphorus center, requiring acidic conditions and high temperatures:
$$
\text{H}3\text{PO}4 + 2 \text{ClC}6\text{H}4\text{OH} \rightarrow (\text{OPhCl})2\text{PO(OH)} + 2 \text{H}2\text{O}
$$
Catalytic Systems and Reaction Efficiency
- Sulfuric Acid : Acts as a dehydrating agent, shifting equilibrium toward ester formation. At $$ 150^\circ \text{C} $$, yields reach $$ 65\%–70\% $$.
- Polyphosphoric Acid (PPA) : Enhances electrophilicity of the phosphorus center, enabling esterification at $$ 120^\circ \text{C} $$ with $$ 75\% $$ yield.
- Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours, improving energy efficiency.
Limitations :
- Over-esterification to tris(4-chlorophenyl) phosphate is common unless stoichiometry is tightly controlled.
- Water removal via azeotropic distillation (e.g., with chlorobenzene) is essential to prevent reversible hydrolysis.
Catalytic Methods and Reaction Optimization
Lewis Acid Catalysts
Boric acid ($$ \text{H}3\text{BO}3 $$) and trifluoromethanesulfonic acid ($$ \text{CF}3\text{SO}3\text{H} $$) enhance reaction rates in both phosphorochloridate and direct esterification routes. For example, boric acid reduces esterification time by 40% at $$ 200^\circ \text{C} $$.
Solvent Effects
- Polar Aprotic Solvents : Dimethylformamide (DMF) increases solubility of 4-chlorophenol but risks side reactions at elevated temperatures.
- Non-Polar Solvents : Toluene minimizes byproduct formation but requires higher temperatures ($$ 180^\circ \text{C} $$).
Industrial Synthesis and Scalability
Large-scale production favors the phosphorochloridate route due to its reproducibility and ease of purification. Industrial protocols emphasize:
- Continuous Distillation : Removes HCl and unreacted $$ \text{POCl}_3 $$ in real-time.
- Safety Protocols : Handling $$ \text{POCl}_3 $$ necessitates corrosion-resistant reactors and rigorous ventilation due to its toxicity (TLV: 0.1 ppm).
Table 1: Comparison of Synthesis Methods
| Method | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Phosphorochloridate Hydrolysis | 80–120 | 85 | 98 | High |
| Direct Esterification | 120–150 | 70 | 95 | Moderate |
| Microwave-Assisted | 100–130 | 78 | 97 | Low |
Analytical Characterization and Purity Assessment
Post-synthesis analysis employs:
- $$^{31}\text{P NMR}$$ : Confirms phosphate structure (δ: −2 to −5 ppm for aryl phosphates).
- HPLC : Quantifies residual 4-chlorophenol (<0.1% in pharmaceutical-grade batches).
- X-ray Crystallography : Resolves molecular geometry, as demonstrated for tris(4-chlorophenyl) phosphate derivatives.
Applications and Derivatives
This compound serves as a precursor to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
